2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid

Hydrogen bond donor count Solubility Physicochemical profiling

2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid (CAS 1227168-73-1; molecular formula C₉H₇F₃O₅; MW 252.14 g/mol) is a polyfunctional α-hydroxy phenylacetic acid (mandelic acid) derivative bearing a phenolic –OH at the 4-position, an –OCF₃ group at the 3-position, and both an α-hydroxyl and a carboxylic acid on the acetic acid side chain. The compound possesses one chiral center, rendering it racemic as typically supplied.

Molecular Formula C9H7F3O5
Molecular Weight 252.14 g/mol
Cat. No. B13527573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid
Molecular FormulaC9H7F3O5
Molecular Weight252.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(=O)O)O)OC(F)(F)F)O
InChIInChI=1S/C9H7F3O5/c10-9(11,12)17-6-3-4(1-2-5(6)13)7(14)8(15)16/h1-3,7,13-14H,(H,15,16)
InChIKeyAWEMPCNWIXXQSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid: A Trifunctionalized Mandelic Acid Scaffold for Precision Synthesis


2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid (CAS 1227168-73-1; molecular formula C₉H₇F₃O₅; MW 252.14 g/mol) is a polyfunctional α-hydroxy phenylacetic acid (mandelic acid) derivative bearing a phenolic –OH at the 4-position, an –OCF₃ group at the 3-position, and both an α-hydroxyl and a carboxylic acid on the acetic acid side chain . The compound possesses one chiral center, rendering it racemic as typically supplied. Computed physicochemical descriptors include XLogP3 = 1.7, three hydrogen bond donors, and eight hydrogen bond acceptors . It serves primarily as a chiral building block and synthetic intermediate in medicinal chemistry programs targeting cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory pathways, where the simultaneous presence of the –OCF₃ and phenolic –OH groups offers a differentiated substitution pattern relative to simpler mono-substituted phenylacetic acid analogs [1].

Why 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid Cannot Be Replaced by Generic Mandelic Acid Analogs


Mandelic acid derivatives bearing different substituent combinations exhibit substantial divergence in lipophilicity, hydrogen-bonding capacity, and metabolic stability, precluding simple interchangeability [1][2]. Specifically, the simultaneous presence of the phenolic –OH (4-position) and the –OCF₃ group (3-position) on the same phenyl ring, combined with the α-hydroxy acid motif, creates a substitution pattern that is absent from the more common 4-(trifluoromethoxy)mandelic acid (lacking the phenolic –OH) or 4-(trifluoromethyl)mandelic acid (bearing –CF₃ instead of –OCF₃). These structural differences translate into measurable shifts in computed logP, polar surface area, and hydrogen bond donor/acceptor counts that impact solubility, permeability, and target engagement in biological systems [1]. The following evidence guide quantifies these differences to inform scientifically grounded procurement decisions.

Quantitative Differentiation Evidence: 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid vs. Closest Analogs


Hydrogen Bond Donor Count: +1 HBD vs. 4-(Trifluoromethoxy)mandelic Acid Enhances Aqueous Solubility Potential

The target compound possesses three hydrogen bond donors (two phenolic/alcohol –OH plus one carboxylic acid –OH), compared to two hydrogen bond donors for 4-(trifluoromethoxy)mandelic acid, which lacks the phenolic –OH at the 4-position [1]. The additional HBD contributes to a higher topological polar surface area (estimated ~87 Ų vs. 66.8 Ų for the des-hydroxy analog), a parameter inversely correlated with passive membrane permeability [1].

Hydrogen bond donor count Solubility Physicochemical profiling

Lipophilicity Modulation: XLogP3 Reduction by 0.1–0.12 Units Through para-Hydroxyl Introduction Relative to 4-(Trifluoromethoxy)mandelic Acid

Despite the addition of a polar hydroxyl group, the target compound (XLogP3 = 1.7) retains a computed logP only 0.1 units lower than 4-(trifluoromethoxy)mandelic acid (XLogP3 = 1.8) [1]. Both compounds are substantially more lipophilic than the non-fluorinated comparator 4-hydroxy-3-methoxymandelic acid (XLogP = –0.2), reflecting the well-documented lipophilicity-enhancing effect of the –OCF₃ substituent . The 4-(trifluoromethyl)mandelic acid analog (LogP = 1.82) shows nearly identical lipophilicity to the 4-(OCF₃) analog, confirming that –OCF₃ and –CF₃ exert comparable logP effects in this scaffold [2].

Lipophilicity XLogP3 Lead optimization

COX-2 Pharmacophore Compatibility: Structural Alignment with a Privileged Phenylacetic Acid Scaffold for Selective COX-2 Inhibition

U.S. Patent 7,202,364 explicitly claims phenylacetic acid derivatives wherein the R substituent on the phenyl ring may be trifluoromethoxy or hydroxy as potent and selective cyclooxygenase-2 (COX-2) inhibitors with COX-2/COX-1 selectivity ratios advantageously above 50 and preferably in the range of 100–1000 [1]. The target compound, bearing both –OCF₃ and phenolic –OH groups on the phenylacetic acid core, falls directly within the claimed structural scope. In contrast, simpler analogs such as 3-(trifluoromethoxy)phenylacetic acid (lacking the α-OH) or 4-(trifluoromethyl)mandelic acid (lacking the –OCF₃ oxygen linker) present altered electronic and steric profiles that may shift COX-2 binding affinity .

COX-2 inhibition Pharmacophore Anti-inflammatory

Chiral Center Utility: α-Hydroxy Acid Moiety Enables Enantiomeric Resolution for Asymmetric Synthesis Applications

The target compound contains an sp³-hybridized α-carbon bearing four distinct substituents (–H, –OH, –COOH, substituted phenyl), creating a chiral center that can be resolved into enantiopure forms via classical diastereomeric salt resolution or enzymatic kinetic resolution [1]. This differs from 2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid (CAS 1042703-39-8), which lacks the α-hydroxy group and is consequently achiral, precluding its use as a chiral building block . Optically active mandelic acid derivatives are established intermediates for pharmaceuticals including cyclandelate and oxybutynin [2].

Chiral resolution Asymmetric synthesis Mandelic acid

Metabolic Stability: OCF₃ Group Confers Electron-Withdrawing Protection at the 3-Position While the 4-OH Group Modulates Phase II Conjugation Potential

The trifluoromethoxy (–OCF₃) substituent has been characterized as an intrinsically lipophilic, electron-withdrawing group that enhances metabolic stability of aromatic rings relative to methoxy (–OCH₃) analogs by resisting oxidative O-dealkylation, a common CYP-mediated metabolic pathway [1][2]. In the target compound, the –OCF₃ group at the 3-position is flanked by a phenolic –OH at the 4-position, creating a catechol-like motif. While no direct microsomal stability data exist for this specific compound, a systematic study of aliphatic –OCF₃ derivatives demonstrated that the trifluoromethoxy group can decrease metabolic stability compared to –CF₃ or –OCH₃ counterparts in certain series [1]. The additional phenolic –OH may further influence Phase II glucuronidation/sulfation rates relative to 4-(trifluoromethoxy)mandelic acid, which lacks this handle.

Metabolic stability Trifluoromethoxy group Drug metabolism

Procurement-Relevant Application Scenarios for 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid


COX-2 Selective Inhibitor Lead Generation: Starting Scaffold with Built-In Trifluoromethoxy Pharmacophore

Research groups pursuing selective COX-2 inhibitors based on the phenylacetic acid scaffold (as claimed in US 7,202,364 B2) can use the target compound as a direct starting material. The pre-installed –OCF₃ group at the 3-position and phenolic –OH at the 4-position match the substitution pattern claimed for high COX-2/COX-1 selectivity (target ratio >100–1000) . The α-hydroxy acid moiety provides a chiral center for enantiomeric resolution, potentially enabling the preparation of enantiopure COX-2 inhibitors. The compound's XLogP3 of 1.7 places it within the favorable oral bioavailability range, making it a suitable starting point for hit-to-lead optimization [1].

Chiral Building Block for Asymmetric Synthesis of Fluorinated Pharmaceuticals

The racemic α-hydroxy acid can be resolved via classical diastereomeric salt formation or enzymatic kinetic resolution to yield enantiopure (R)- or (S)-2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid . Enantiopure mandelic acid derivatives are established intermediates in the synthesis of vasodilators (cyclandelate), urinary antispasmodics (oxybutynin), and anticoagulants (clopidogrel analogs) . The –OCF₃ group introduces fluorine-mediated conformational and electronic effects not achievable with –OCH₃ or –CF₃ analogs, offering differentiated intellectual property space [1].

Metabolic Stability SAR Studies: Probing the Effect of OCF₃ vs. OCH₃ and CF₃ on Aromatic Ring Metabolism

The target compound can serve as a probe molecule for comparative metabolic stability studies. The –OCF₃ group has been shown to exhibit different microsomal stability profiles compared to –OCH₃ and –CF₃ substituents, with the direction of effect depending on the molecular context . By comparing the target compound with 4-hydroxy-3-methoxymandelic acid (XLogP = –0.2) and 4-(trifluoromethyl)mandelic acid (LogP = 1.82), researchers can deconvolute the contributions of electronic effects, lipophilicity, and metabolic soft-spot availability in a controlled phenylacetic acid scaffold [1]. This is particularly relevant for programs where balancing metabolic stability with solubility is critical.

Late-Stage Functionalization Platform: Phenolic –OH as a Synthetic Handle for Diversification

The phenolic –OH at the 4-position, which distinguishes the target compound from 4-(trifluoromethoxy)mandelic acid, provides a site for orthogonal protection (e.g., silyl ethers) and subsequent functionalization via O-alkylation, O-arylation, or Mitsunobu coupling . This enables the construction of focused libraries of phenylacetic acid derivatives for SAR exploration without requiring de novo synthesis of the –OCF₃-substituted core for each analog. The –OCF₃ group's stability under palladium-catalyzed C–H functionalization conditions further supports its use in late-stage diversification strategies .

Quote Request

Request a Quote for 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.